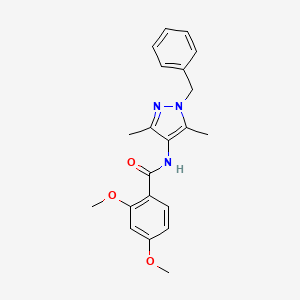![molecular formula C12H6Cl2F3NOS B4278726 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B4278726.png)
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Overview
Description
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of chlorine, trifluoromethyl, and thiophene groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with multiple pathways, contributing to its broad-spectrum activity .
Comparison with Similar Compounds
Similar Compounds
Fluazinam: A fungicide with a similar structure but different functional groups.
2-chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chlorine groups but lacks the thiophene ring.
N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: Contains similar aromatic and trifluoromethyl groups.
Uniqueness
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Properties
IUPAC Name |
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F3NOS/c13-7-2-1-6(12(15,16)17)5-8(7)18-11(19)9-3-4-10(14)20-9/h1-5H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYJEVHEXYLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC=C(S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(TERT-BUTYL)PHENYL]-2-[(CYCLOPROPYLCARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B4278645.png)
![5-({3-[(Butan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4278652.png)
![(1R,9aR)-1-[(3-pyridin-3-yl-1H-pyrazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B4278653.png)
![methyl 4-(2,4-dichlorophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4278656.png)
![N-[1-(2,4-dimethylphenyl)ethyl]benzenesulfonamide](/img/structure/B4278658.png)
![2-(3-CHLOROPHENOXY)-N-[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE](/img/structure/B4278666.png)

![6-{[3-Carbamoyl-4-(4-chlorophenyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4278675.png)
![3-{[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B4278703.png)
![Propan-2-yl 5-methyl-4-phenyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B4278711.png)

![4-tert-butyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B4278735.png)
![N-({1,3,3-trimethyl-5-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]cyclohexyl}methyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4278749.png)
![N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4278757.png)
